6-(Difluoromethyl)pyridine-3,4-diamine
CAS No.: 1804934-13-1
Cat. No.: VC2895625
Molecular Formula: C6H7F2N3
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1804934-13-1 |
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Molecular Formula | C6H7F2N3 |
Molecular Weight | 159.14 g/mol |
IUPAC Name | 6-(difluoromethyl)pyridine-3,4-diamine |
Standard InChI | InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11) |
Standard InChI Key | UQXUSQRFENVJGT-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1C(F)F)N)N |
Canonical SMILES | C1=C(C(=CN=C1C(F)F)N)N |
Introduction
Physical and Chemical Properties
Molecular Structure and Properties
The molecular properties of 6-(Difluoromethyl)pyridine-3,4-diamine are summarized in the following table:
Property | Value |
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Molecular Formula | C6H7F2N3 |
Molecular Weight | 159.14 g/mol |
CAS Number | 1804934-13-1 |
Appearance | Not specified in available literature |
Solubility | Likely soluble in polar organic solvents due to amino groups |
Melting Point | Not specified in available literature |
Boiling Point | Not specified in available literature |
The difluoromethyl group in this compound is known to enhance lipophilicity, a property that can improve binding affinity to target proteins or enzymes involved in various disease processes. This feature makes the compound particularly valuable in medicinal chemistry applications.
Synthesis Methods
Reaction Conditions
Based on information available for similar compounds, the synthesis of 6-(Difluoromethyl)pyridine-3,4-diamine likely requires specific reaction conditions:
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Use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
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Catalysts like palladium or copper salts to facilitate certain reaction steps
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Carefully controlled temperature and reaction time to influence yield and selectivity
Chemical Reactivity
Reactivity Patterns
The reactivity of 6-(Difluoromethyl)pyridine-3,4-diamine is influenced by the electronic effects of its functional groups:
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The electron-withdrawing difluoromethyl group likely decreases electron density in the pyridine ring
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The electron-donating amino groups may partially compensate for this effect
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This electronic interplay creates a unique reactivity profile that can be exploited in synthetic applications
Applications
Material Science Applications
In material science, 6-(Difluoromethyl)pyridine-3,4-diamine may find applications in:
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Development of fluorinated polymers with specialized properties
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Creation of ligands for metal complexes with potential catalytic applications
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Synthesis of functional materials with unique electronic or optical properties
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Development of sensors or other analytical applications based on its structural features
Biological Activity
Structure-Activity Relationships
Understanding the structure-activity relationships of 6-(Difluoromethyl)pyridine-3,4-diamine and related compounds could provide valuable insights for drug design. The positioning of the amino groups at positions 3 and 4, combined with the difluoromethyl group at position 6, creates a unique electronic and spatial arrangement that may contribute to specific biological interactions.
Research Significance
Current Research Trends
Current research involving 6-(Difluoromethyl)pyridine-3,4-diamine likely focuses on:
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Development of synthetic methodologies to access this compound more efficiently
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Exploration of its potential as a building block for medicinal chemistry
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Investigation of its applications in material science
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Evaluation of its biological properties and potential therapeutic applications
Related difluoromethylpyridine derivatives have shown significance in the development of kinase inhibitors, suggesting potential parallel applications for 6-(Difluoromethyl)pyridine-3,4-diamine .
Future Research Directions
Future research directions for 6-(Difluoromethyl)pyridine-3,4-diamine may include:
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Development of optimized synthetic routes with improved yields and reduced environmental impact
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Exploration of its potential in developing targeted therapeutics for various diseases
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Investigation of structure-activity relationships to guide rational drug design
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Evaluation of its potential in creating functional materials with specialized properties
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Development of catalytic applications based on metal complexes incorporating this compound
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